molecular formula C17H22N4OS B2464910 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034237-77-7

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2464910
CAS No.: 2034237-77-7
M. Wt: 330.45
InChI Key: MXYZYBWPHABIHR-UHFFFAOYSA-N
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Description

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound featuring a piperidine core substituted with a pyridine ring and a urea linker connected to a thiophene methyl group. This structure incorporates multiple privileged scaffolds in medicinal chemistry, suggesting significant potential for pharmacological investigation. The piperidine ring is a fundamental building block in drug design, present in more than twenty classes of pharmaceuticals and numerous alkaloids . The specific piperidin-4-yl-urea moiety has been identified as a key pharmacophore in the development of potent antagonists for various biological targets. For instance, similar structures have been optimized as Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists, which are relevant in metabolic research, with efforts focused on enhancing selectivity and reducing associated cardiac liabilities . Furthermore, urea-based compounds acting as antagonists of receptors like the P2Y1 receptor have shown promise in the treatment of thrombotic conditions, highlighting the versatility of this functional group in modulating critical biological pathways . The inclusion of the pyridyl and thienyl groups further augments the compound's ability to engage in diverse molecular interactions, such as hydrogen bonding and pi-stacking, which are crucial for binding to enzyme active sites and receptors. This combination of features makes this compound a valuable chemical tool for researchers exploring new therapeutic areas, including neurology, cardiology, and metabolic diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c22-17(20-13-16-2-1-11-23-16)19-12-14-5-9-21(10-6-14)15-3-7-18-8-4-15/h1-4,7-8,11,14H,5-6,9-10,12-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYZYBWPHABIHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, such as pyridin-4-ylpiperidine and thiophen-2-ylmethylamine. These intermediates are then coupled using urea as a linking agent under specific reaction conditions, such as controlled temperature and pH. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea exhibit significant anticancer properties. Studies have shown that such derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the compound's ability to modulate signaling pathways related to apoptosis and cell cycle regulation has been documented, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. In vitro studies reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Neuroprotective Effects

Recent investigations into the neuroprotective properties of similar compounds indicate that they may have applications in treating neurodegenerative diseases. The ability to cross the blood-brain barrier allows these compounds to exert protective effects on neuronal cells, potentially mitigating conditions such as Alzheimer's disease and Parkinson's disease .

Corrosion Inhibition

Beyond biological applications, this compound has been explored for its effectiveness as a corrosion inhibitor in metal protection systems. The presence of nitrogen and sulfur atoms enhances its adsorption onto metal surfaces, forming protective layers that prevent corrosion .

Case Studies

StudyFocusFindings
Study on Anticancer Activity Evaluating the efficacy of similar urea derivatives against cancer cell linesSignificant inhibition of cell proliferation in breast cancer models was observed, with IC50 values indicating potent activity .
Antimicrobial Testing In vitro analysis against various bacterial strainsDemonstrated effective inhibition against MRSA and E. coli, showcasing broad-spectrum antimicrobial potential .
Neuroprotection Research Investigating the effects on neuronal viability under oxidative stressThe compound showed enhanced survival rates of neuronal cells in culture, suggesting protective mechanisms against oxidative damage .
Corrosion Inhibition Analysis Testing effectiveness on steel surfaces in acidic environmentsAchieved over 90% reduction in corrosion rates compared to untreated controls, indicating strong protective capabilities .

Mechanism of Action

The mechanism of action of 1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The urea scaffold is a common feature among related compounds, but substituents significantly influence activity and physicochemical properties. Key analogs include:

Compound Name / ID Core Structure Modifications Molecular Weight (g/mol) Biological Activity/Target Source (Evidence ID)
ACPU Adamantane + coumarin-acetylated piperidine ~500 (estimated) Soluble epoxide hydrolase (sEH) detection
Compound 1 (Zhang et al.) 4-(3-chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl) Not provided Glucokinase activator
M64HCl Dimethylaminoethyl + morpholino-CF3-phenyl ~450 (estimated) Focal Adhesion Kinase (FAK) activator
EP 4 374 877 A2 derivatives Trifluoromethyl/chloro-phenyl + pyridinyl substituents Varies Kinase inhibition (implied)
1-(2-Oxaadamant-1-yl)-3-(piperidin-4-yl)urea (18) Oxaadamantane + triazine-methyl 280.2 (HRMS) Not specified
CDFII Piperidin-4-yl + indole-chlorophenyl ~450 (estimated) MRSA synergist with carbapenems

Key Observations:

  • Pyridine vs. Thiophene Moieties : The pyridin-4-yl group in the target compound is shared with M64HCl and EP 4 374 877 derivatives, enhancing hydrogen bonding and π-π stacking. In contrast, the thiophen-2-ylmethyl group (as in ’s C13H12N4O3S) may improve lipophilicity and membrane permeability .
  • Piperidine Substitutions : Piperidin-4-ylmethyl groups are common (e.g., ACPU, CDFII), but substituents like adamantane (ACPU) or oxaadamantane (18) increase steric bulk and stability .
  • Urea Linkage : The urea group facilitates hydrogen bonding with biological targets, critical for sEH detection (ACPU) and kinase modulation (M64HCl, EP 4 374 877) .

Pharmacological Activity

  • Enzyme Modulation : ACPU’s coumarin-acetyl group enables Förster resonance energy transfer (FRET)-based sEH detection, a mechanism absent in the target compound but illustrative of urea’s versatility in probe design .
  • Kinase Interactions: M64HCl’s FAK activation relies on morpholino and trifluoromethylphenyl groups, suggesting that electron-withdrawing substituents enhance kinase binding—a contrast to the target compound’s thiophene, which may prioritize different targets .

Physicochemical Properties

  • Solubility: The thiophen-2-ylmethyl group in the target compound likely reduces aqueous solubility compared to hydrophilic analogs like M64HCl (which contains a morpholino group) .
  • Molecular Weight : At ~300–350 g/mol (estimated), the compound falls within the "drug-like" range, similar to ’s C13H12N4O3S (304.3 g/mol) but lighter than ACPU (~500 g/mol) .

Biological Activity

1-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H19N3S(Molecular Weight 281.39 g mol)\text{C}_{15}\text{H}_{19}\text{N}_{3}\text{S}\quad (\text{Molecular Weight }281.39\text{ g mol})

It features a piperidine ring, a pyridine moiety, and a thiophene group, which are known for their biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The urea linkage facilitates binding to these targets, potentially modulating their activity.

Potential Mechanisms:

  • Enzyme Inhibition: Similar compounds have shown inhibition of key enzymes like acetylcholinesterase and urease, which are involved in various physiological processes .
  • Receptor Modulation: The piperidine and pyridine groups may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation .

Biological Activity

Research indicates that derivatives of piperidine and urea exhibit a range of biological activities. The following table summarizes key findings related to the biological activity of similar compounds:

Activity Compound IC50 Value (µM) Reference
Acetylcholinesterase Inhibition1-(3-Methoxyphenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea2.14 ± 0.003
Urease InhibitionVarious piperidine derivatives1.13 - 6.28
Anticancer ActivityPiperidine derivatives in cancer therapyVaries
Antimicrobial ActivityCompounds with similar structuresModerate to Strong

Case Studies

  • Piperidine Derivatives as MCH-R1 Antagonists:
    A study focused on optimizing piperidin-4-yl urea derivatives for their antagonistic activity on the melanin-concentrating hormone receptor (MCH-R1). The findings highlighted their potential therapeutic applications in obesity management due to their selective binding profiles .
  • Anticancer Properties:
    Research demonstrated that certain piperidine-based compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that modifications to the structure can enhance anticancer efficacy .
  • Antimicrobial Screening:
    A series of synthesized compounds bearing piperidine moieties were evaluated for antibacterial activity against multiple strains, showing promise as new antimicrobial agents .

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